N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O4 and its molecular weight is 492.499. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research by Harrison et al. (2001) describes an orally active, water-soluble neurokinin-1 (NK-1) receptor antagonist demonstrating efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound exhibits high affinity and a long central duration of action, highlighting its potential in treating conditions mediated by the NK-1 receptor (Harrison et al., 2001).
Structural Optimization and Antagonistic Activity
Hale et al. (1998) focused on the structural modifications leading to the discovery of a potent, long-acting human NK-1 receptor antagonist. Through novel synthetic chemistry, they developed a compound with excellent potential in treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders. The modifications resulted in significant improvements in oral bioavailability and peripheral duration of action (Hale et al., 1998).
Orexin Receptor Blockade and Sleep Promotion
Dugovic et al. (2009) investigated the effects of blocking orexin receptors on sleep promotion in rats. The study provided insights into how selective antagonism of orexin receptors could influence sleep patterns, potentially offering a new approach to treating sleep disorders (Dugovic et al., 2009).
Crystal Structure Analysis
Buu et al. (2019) conducted a redetermination of the crystal structure of a compound related to the chemical family of your interest. Their work provides detailed insights into its conformation, hydrogen-bonding patterns, and supramolecular interactions, contributing to a better understanding of its chemical properties and potential applications (Buu et al., 2019).
Metabolism and HIV-1 Protease Inhibition
Balani et al. (1995) explored the metabolism of a compound leading to the production of potent HIV-1 protease inhibitors. This research sheds light on the metabolic pathways and the potential of certain metabolites to serve as more effective inhibitors of HIV-1 protease, indicating the compound's relevance in antiviral research (Balani et al., 1995).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O4/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-18-3-5-19(6-4-18)35-24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCXTYHKATIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.